molecular formula C7H13N3O B13941022 3-(Butylamino)-1H-pyrazol-5(4H)-one

3-(Butylamino)-1H-pyrazol-5(4H)-one

Cat. No.: B13941022
M. Wt: 155.20 g/mol
InChI Key: JAAAAQFXYFRKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butylamino)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a butylamino substituent at position 3 of the pyrazole ring.

Pyrazol-5(4H)-one derivatives are widely studied for their biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

5-butyliminopyrazolidin-3-one

InChI

InChI=1S/C7H13N3O/c1-2-3-4-8-6-5-7(11)10-9-6/h2-5H2,1H3,(H,8,9)(H,10,11)

InChI Key

JAAAAQFXYFRKJD-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1CC(=O)NN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- can be achieved through several methodsThe reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to achieve consistent and high-quality production of 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .

Scientific Research Applications

3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity
  • Pyrazolo[3,4-c]pyrazole derivatives (e.g., 3a–c and 5a–c) exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the indole moiety enhancing membrane interaction .
  • 3-Trifluoromethyl derivatives show enhanced bioactivity due to the electron-withdrawing CF₃ group, which increases metabolic stability .
Antioxidant and Anti-inflammatory Properties
  • Pyrazol-3-one derivatives with electron-donating groups (e.g., methoxy) demonstrate significant radical scavenging activity in DPPH assays, correlating with reduced oxidative stress .

Crystallographic and Computational Insights

  • Crystal Packing: X-ray studies of (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one reveal planar molecular structures with N–H⋯N/O hydrogen bonds forming 2D layers .
  • Computational Modeling: Density functional theory (DFT) analyses of similar compounds predict nucleophilic attack sites at the carbonyl group, guiding reactivity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.